
1-(tert-Butyl)-3-methoxypyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tert-Butyl)-3-methoxypyrrolidine is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the tert-butyl and methoxy groups in the molecule imparts unique chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)-3-methoxypyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxypyrrolidine with tert-butyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the tert-butyl halide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
1-(tert-Butyl)-3-methoxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrrolidines depending on the electrophile used.
科学研究应用
1-(tert-Butyl)-3-methoxypyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1-(tert-Butyl)-3-methoxypyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in target molecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
1-(tert-Butyl)-3-methoxypyrrolidine can be compared with other similar compounds, such as:
1-(tert-Butyl)-3-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and properties.
1-(tert-Butyl)-3-aminopyrrolidine: Contains an amino group, which imparts different chemical and biological properties.
1-(tert-Butyl)-3-chloropyrrolidine:
属性
分子式 |
C9H19NO |
|---|---|
分子量 |
157.25 g/mol |
IUPAC 名称 |
1-tert-butyl-3-methoxypyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)10-6-5-8(7-10)11-4/h8H,5-7H2,1-4H3 |
InChI 键 |
ZHHBOECYVOCKFI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N1CCC(C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


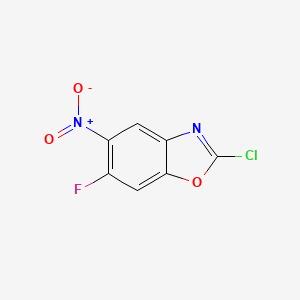
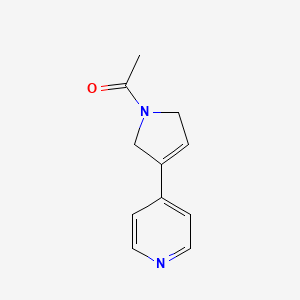
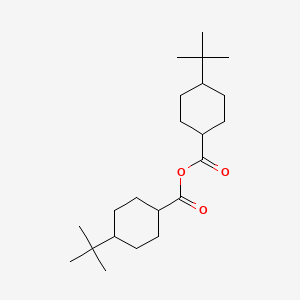
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)

![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)

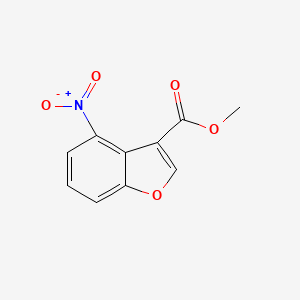

![2-Oxazolidinone, 3-[4-(hydroxymethyl)phenyl]-5-(methoxymethyl)-](/img/structure/B12864058.png)
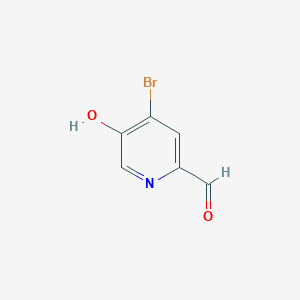
![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
